molecular formula C10H10O4 B1585341 (S)-(+)-Phenylsuccinic acid CAS No. 4036-30-0

(S)-(+)-Phenylsuccinic acid

Cat. No.: B1585341
CAS No.: 4036-30-0
M. Wt: 194.18 g/mol
InChI Key: LVFFZQQWIZURIO-QMMMGPOBSA-N
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Description

(S)-(+)-Phenylsuccinic acid, with the chemical formula C10H10O4, is an organic compound that exists as a white to almost white crystalline powder. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is known for its low solubility in water but is soluble in hot water and polar organic solvents such as alcohols and ethers. The melting point of this compound is approximately 160-165 degrees Celsius .

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-(+)-Phenylsuccinic acid can be synthesized through the oxidation of phenyl ethyl ketone. This reaction typically involves the use of an oxidizing agent such as lead nitrate under controlled conditions . The specific preparation method may vary depending on laboratory conditions and requirements.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include steps for purification and crystallization to obtain the desired crystalline form of the compound.

Chemical Reactions Analysis

Types of Reactions: (S)-(+)-Phenylsuccinic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to produce different derivatives.

    Reduction: Reduction reactions can convert this compound into other useful intermediates.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include lead nitrate and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Various reagents depending on the desired substitution, such as halogens or alkyl groups.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

(S)-(+)-Phenylsuccinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-(+)-Phenylsuccinic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate or inhibitor in enzyme-catalyzed reactions. The compound’s chiral nature allows it to interact selectively with other chiral molecules, influencing various biochemical processes.

Comparison with Similar Compounds

    ®-(-)-Phenylsuccinic acid: The enantiomer of (S)-(+)-Phenylsuccinic acid with opposite optical rotation.

    Succinic acid: A simpler dicarboxylic acid without the phenyl group.

    Phthalic acid: Another aromatic dicarboxylic acid with different structural properties.

Uniqueness: this compound is unique due to its chiral nature and the presence of a phenyl group, which imparts specific chemical and physical properties. Its ability to participate in chiral synthesis and its role as an intermediate in the production of pharmaceuticals and specialty chemicals highlight its importance in various fields.

Properties

IUPAC Name

(2S)-2-phenylbutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c11-9(12)6-8(10(13)14)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12)(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVFFZQQWIZURIO-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4036-30-0
Record name (+)-Phenylsuccinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4036-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-phenylsuccinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.564
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 43.5 g (214 mmol) of ethyl 3-cyano-3-phenylpropanoate and 52.2 g (930.4 mmol) of potassium hydroxide in 670 mL of EtOH is refluxed for 4 hours. After cooling to room temperature, the medium is concentrated under vacuum and then treated with 1 L of 1N HCl, and a precipitate then forms, which is filtered off and rinsed with water (2×50 mL). The solid obtained is taken up in a mixture of 200 mL of toluene and 40 mL of EtOH and concentrated under reduced pressure, and then dried with a vane pump. 37 g of 2-phenylbutanedioic acid are obtained in the form of a solid, which is used without further purification in the following step.
Quantity
43.5 g
Type
reactant
Reaction Step One
Quantity
52.2 g
Type
reactant
Reaction Step One
Name
Quantity
670 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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